molecular formula C8H6BrN3O2 B1459813 methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate CAS No. 1206984-55-5

methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B1459813
CAS No.: 1206984-55-5
M. Wt: 256.06 g/mol
InChI Key: VYWPYTUULPRYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolo[3,4-c]pyridine Chemistry

The historical evolution of pyrazolo[3,4-c]pyridine chemistry traces its origins to the broader development of heterocyclic chemistry in the late nineteenth and early twentieth centuries. The foundational work in pyrazole chemistry began in 1959 with the isolation of 1-pyrazolyl-alanine from watermelon seeds, marking the first natural occurrence of pyrazole-containing compounds. This discovery initiated extensive research into pyrazole derivatives and their biological significance, establishing the groundwork for more complex heterocyclic systems.

The systematic investigation of pyrazolopyridine structures emerged from the recognition that these compounds exhibit remarkable structural similarity to purine bases adenine and guanine, which prompted intensive research into their potential therapeutic applications. The development of pyrazolo[3,4-c]pyridines specifically gained momentum as researchers recognized their utility in fragment-based drug discovery, where their heterocyclic framework provides multiple sites for chemical modification and functionalization. The synthesis methodologies for these compounds have evolved significantly, with modern approaches focusing on selective functionalization strategies that allow for precise control over substitution patterns.

Contemporary research has demonstrated that pyrazolo[3,4-c]pyridines can be selectively elaborated along multiple growth-vectors, including nitrogen-1 and nitrogen-2 through protection-group and nitrogen-alkylation reactions, carbon-3 through tandem borylation and Suzuki-Miyaura cross-coupling reactions, carbon-5 through palladium-catalyzed Buchwald-Hartwig amination, and carbon-7 through selective metalation followed by reaction with electrophiles. These advances have positioned pyrazolo[3,4-c]pyridines as versatile scaffolds for medicinal chemistry applications, particularly in the development of kinase inhibitors and other therapeutically relevant molecules.

Nomenclature and Classification Systems

The systematic nomenclature of pyrazolo[3,4-c]pyridines follows the Hantzsch-Widman system, a comprehensive approach to naming heterocyclic compounds developed by Arthur Rudolf Hantzsch and Karl Oskar Widman in the late nineteenth century. This nomenclature system provides a logical framework for naming heterocyclic parent hydrides containing no more than ten ring members, ensuring consistency and clarity in chemical communication.

According to the Hantzsch-Widman system, the prefix "pyrazolo" indicates the presence of the pyrazole ring system, while the bracketed numbers [3,4-c] specify the fusion pattern between the pyrazole and pyridine rings. The designation "c" in the bracket indicates the specific orientation of ring fusion, distinguishing this isomer from other possible pyrazolopyridine arrangements such as pyrazolo[3,4-b]pyridines or pyrazolo[4,3-b]pyridines. The complete name "1H-pyrazolo[3,4-c]pyridine" specifies the tautomeric form, with the "1H" indicating that the hydrogen atom is located on nitrogen-1 of the pyrazole ring.

Heteroatom Prefix Priority Order
Nitrogen aza High
Oxygen oxa Higher
Sulfur thia Lower
Bromine broma Lowest

The nomenclature for methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate incorporates additional substituent designations: "3-bromo" indicates the bromine atom at position 3, "5-carboxylate" specifies the carboxylic acid derivative at position 5, and "methyl" identifies the ester functionality. This systematic approach ensures unambiguous identification of the compound's structural features and facilitates clear communication within the scientific community.

Molecular Architecture and Heterocyclic Framework

The molecular architecture of this compound is characterized by a fused bicyclic system comprising a five-membered pyrazole ring and a six-membered pyridine ring. The pyrazole component contains two nitrogen atoms at adjacent positions, while the pyridine ring contributes an additional nitrogen atom, resulting in a total of three nitrogen atoms within the heterocyclic framework. This arrangement creates a planar, aromatic system with delocalized electron density distributed across both rings.

The structural framework exhibits several key features that contribute to its chemical and biological properties. The pyrazole ring adopts the 1H-tautomeric form, with the hydrogen atom positioned on nitrogen-1, which represents the thermodynamically favored configuration under standard conditions. The fusion pattern between the pyrazole and pyridine rings occurs at carbons 3 and 4 of the pyrazole system and carbons 4 and 5 of the pyridine ring, creating a rigid bicyclic structure that restricts conformational flexibility.

Structural Feature Position Chemical Significance
Bromine substituent 3-position Electrophilic site for substitution reactions
Methyl ester group 5-position Reactive functionality for hydrolysis and coupling
Pyrazole nitrogen 1-position Hydrogen bond donor/acceptor
Pyridine nitrogen 6-position Basic site for protonation

The bromine atom at position 3 serves as an important functional handle for further chemical transformations, particularly in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig protocols. The methyl ester functionality at position 5 provides additional reactivity, allowing for hydrolysis to the corresponding carboxylic acid or coupling reactions with various nucleophiles. These structural features collectively contribute to the compound's utility as a versatile synthetic intermediate and potential pharmaceutical agent.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative member of the broader pyrazolopyridine family. Heterocyclic compounds, particularly those containing nitrogen atoms, constitute the largest and most varied family of organic compounds, with pyrazolopyridines occupying a prominent position due to their prevalence in biologically active molecules.

Research into pyrazolopyridine derivatives has revealed their exceptional potential in pharmaceutical applications, with pyridine-containing heterocycles representing a significant portion of recently approved pharmaceutical compounds. Analysis of United States Food and Drug Administration approved drugs from 2014 to 2023 revealed that 54 drugs containing pyridine rings were approved, with anticancer agents comprising 33 percent of this total. This statistical evidence underscores the importance of pyrazolopyridine scaffolds in contemporary drug discovery efforts.

The structural characteristics that make this compound particularly valuable include its capacity for selective functionalization at multiple positions, its stability under various reaction conditions, and its ability to participate in diverse chemical transformations. The compound serves as an excellent example of how strategic substitution patterns can be introduced into heterocyclic frameworks to modulate biological activity and physicochemical properties.

Fragment-based drug discovery approaches have particularly benefited from the availability of compounds like this compound, which can serve as central scaffolds for the elaboration of more complex molecular structures. The presence of multiple reactive sites allows medicinal chemists to systematically explore structure-activity relationships and optimize compounds for specific biological targets.

Structural Comparison with Related Pyrazolopyridine Isomers

The structural comparison of this compound with related pyrazolopyridine isomers reveals important distinctions that influence their chemical and biological properties. The primary structural variants include pyrazolo[3,4-b]pyridines, pyrazolo[4,3-b]pyridines, and pyrazolo[4,3-c]pyridines, each differing in the specific pattern of ring fusion between the pyrazole and pyridine components.

Pyrazolo[3,4-b]pyridines represent the most extensively studied class within this family, with over 300,000 reported molecular structures and significant representation in therapeutic applications. These compounds differ from the [3,4-c] isomers in their fusion pattern, with the pyrazole ring attached to positions 3 and 4 of the pyridine ring rather than positions 4 and 5. This structural difference results in altered electronic distribution and different reactivity patterns, particularly affecting the accessibility of substitution sites and the overall molecular geometry.

Isomer Type Ring Fusion Pattern Key Characteristics Biological Significance
Pyrazolo[3,4-c]pyridine C3-C4 of pyrazole to C4-C5 of pyridine Enhanced kinase inhibition potential Emerging therapeutic targets
Pyrazolo[3,4-b]pyridine C3-C4 of pyrazole to C3-C4 of pyridine Extensive biomedical applications Established pharmaceutical agents
Pyrazolo[4,3-b]pyridine C4-C3 of pyrazole to C3-C4 of pyridine Alternative substitution patterns Specialized applications
Pyrazolo[4,3-c]pyridine C4-C3 of pyrazole to C4-C5 of pyridine Unique electronic properties Research applications

The electronic properties of these isomers vary significantly due to differences in nitrogen atom positioning and ring fusion geometry. In pyrazolo[3,4-c]pyridines, the nitrogen atom of the pyridine ring is positioned at carbon-6, creating a specific electronic environment that influences both chemical reactivity and biological activity. This positioning affects the compound's ability to form hydrogen bonds with biological targets and influences its overall pharmacokinetic properties.

Comparative studies have demonstrated that pyrazolo[3,4-c]pyridines exhibit particular effectiveness as kinase inhibitors, with the compound's mechanism of action primarily involving binding to the active site of kinases and subsequent inhibition of their catalytic activity. This selectivity profile differs from that observed with pyrazolo[3,4-b]pyridines, which have been more extensively developed for anti-inflammatory and anticancer applications. The structural distinctions between these isomers therefore have profound implications for their therapeutic potential and synthetic utility in medicinal chemistry research.

Properties

IUPAC Name

methyl 3-bromo-2H-pyrazolo[3,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4-6(3-10-5)11-12-7(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWPYTUULPRYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Diazonium Salt Intermediate (Acid-Catalyzed Reaction)

A patented method describes preparation of related pyrazolo[4,3-b]pyridine carboxylic acid esters, which can be adapted for the [3,4-c] isomer:

  • Starting from an appropriate intermediate (denoted as compound V), reaction with sodium nitrite under acidic conditions (dilute sulfuric or hydrochloric acid) at low temperatures (−5 °C to 0 °C) forms the pyrazolo-pyridine core with high yield (>90%).
  • The molar ratio of compound V to sodium nitrite is optimized between 1:1 to 1:2.
  • Esterification to the methyl ester can be achieved by reaction with methanol under basic conditions.

This method is noted for its mild conditions, simplicity, easy post-reaction workup, and high yield.

Direct Esterification of 3-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid

  • The methyl ester can be prepared by reacting the corresponding 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with methanol, typically under acidic or basic catalysis.
  • This straightforward esterification is a common approach in organic synthesis to convert carboxylic acids to methyl esters.

Halogenation and Functional Group Manipulation

  • The bromine at the 3-position can be introduced via electrophilic bromination or through halogenated intermediates.
  • Selective halogenation strategies are crucial to ensure regioselectivity and to avoid substitution at other reactive sites on the heterocyclic ring.

Vectorial Functionalization and Protection Strategies

Recent research highlights advanced synthetic elaboration of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, including the 3-bromo derivative:

  • Protection of Nitrogen Atoms : Protection of N-1 and N-2 positions using groups such as mesyl (Ms), tetrahydropyranyl (THP), or trimethylsilylethoxymethyl (SEM) enables selective functionalization at other positions.
  • Selective Alkylation : N-alkylation reactions with alkyl halides (e.g., methyl iodide) allow for further derivatization.
  • Borylation and Cross-Coupling : Tandem C–H borylation at C-3 followed by Suzuki–Miyaura cross-coupling facilitates substitution at this position, useful for introducing diverse aryl groups.
  • Buchwald–Hartwig Amination : Pd-catalyzed amination at C-5 provides access to amino-substituted derivatives.
  • Metalation at C-7 : Regioselective metalation using TMPMgCl·LiCl followed by electrophilic trapping or Negishi cross-coupling enables functionalization at the C-7 position.

These strategies demonstrate the synthetic versatility of the pyrazolo[3,4-c]pyridine core and allow for the preparation of this compound as a key intermediate for further elaboration.

Comparative Reaction Conditions and Yields

Step Reaction Type Conditions Yield (%) Notes
Formation of pyrazolo-pyridine core Sodium nitrite diazotization under acidic conditions 0 to −5 °C, dilute H2SO4 or HCl >90 Mild, high-yielding, simple workup
Esterification Reaction of acid with MeOH Acidic or basic catalysis High (typical) Standard esterification
N-Protection (e.g., Ms, THP, SEM) Protection group introduction Varied: MsCl/NaH, DHP/pTsOH, SEMCl/base 6–92 Selectivity depends on conditions; important for functionalization
C-3 Borylation and Suzuki Coupling Ir-catalyzed borylation, Pd-catalyzed cross-coupling 100–120 °C, MW irradiation 31–60 Enables diverse substitution at C-3
C-5 Buchwald–Hartwig Amination Pd2(dba)3, rac-BINAP, NaOtBu, THF Room temperature 62–97 Efficient amination at C-5
C-7 Metalation and Electrophile Trapping TMPMgCl·LiCl, −40 °C 48–83 Regioselective metalation for further elaboration

Research Findings and Practical Notes

  • The diazotization method using sodium nitrite is a robust approach for constructing the pyrazolo-pyridine core with halogen substitution, providing a good balance of yield and operational simplicity.
  • Protection of nitrogen atoms is critical for selective functionalization and can be tuned by choice of protecting group and reaction conditions.
  • Late-stage functionalization via metalation and cross-coupling reactions allows rapid diversification of the scaffold, which is valuable in drug discovery contexts.
  • Temperature control, reagent stoichiometry, and choice of catalyst/base are crucial parameters influencing regioselectivity and yield.
  • The methodologies described are scalable and amenable to medicinal chemistry workflows.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrazolopyridine core.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form C-C bonds with aryl or vinyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and ligands in the presence of bases like cesium carbonate.

Major Products

    Substitution: Formation of 3-substituted pyrazolopyridine derivatives.

    Oxidation: Formation of oxidized derivatives with modified functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Coupling: Formation of biaryl or vinyl-substituted pyrazolopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has garnered attention for its potential as a scaffold in the development of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is often associated with cancer. The compound's ability to bind to the active sites of specific kinases allows it to inhibit their activity, thereby suppressing cell proliferation and inducing apoptosis in cancer cells .

Case Studies in Cancer Research

  • Study on Kinase Inhibition : Research has demonstrated that pyrazolo[3,4-c]pyridine derivatives exhibit anti-proliferative activity against various cancer cell lines. Specifically, studies involving this compound have shown promising results in inhibiting tropomyosin receptor kinases (TRKs), which are implicated in several cancers.
  • Mechanism of Action : Ongoing investigations aim to elucidate the compound's mechanism of action further. Preliminary findings suggest that it may interfere with key signaling pathways involved in tumor growth and metastasis .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its unique structural features. The presence of both a bromine atom and a methyl ester group enhances its reactivity, allowing for versatile chemical modifications that can be tailored for specific therapeutic applications.

Synthetic Strategies

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound. Common methods include:
    • Borylation and Cross-Coupling Reactions : These techniques facilitate the selective functionalization at different positions of the pyrazolo[3,4-c]pyridine scaffold, enabling the creation of diverse derivatives suitable for drug discovery .
    • Electrophilic Substitution : The bromine atom can be replaced or modified through electrophilic substitution reactions, further expanding the compound's utility in creating novel bioactive molecules.

Biomedical Research

Beyond its role in cancer therapy, this compound is being explored for its interactions with various biological targets.

Binding Studies

Research into interaction studies has focused on the compound's binding affinity to specific enzymes and receptors. Studies indicate that it effectively inhibits certain kinases involved in critical cellular processes, contributing to its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can be compared to related pyrazolopyridine derivatives, focusing on isomerism, substituent positions, and ester groups. Below is a detailed analysis:

Structural Isomerism: Pyrazolo[3,4-b] vs. Pyrazolo[3,4-c] Pyridine Derivatives

The position of the pyrazole ring fusion significantly impacts molecular geometry and electronic properties. For example:

  • Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: Not explicitly provided; MDL: MFCD16661098) shares the same bromine and ester substituents but differs in ring fusion ([3,4-b] vs. [3,4-c]).
  • Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 1196156-42-9) lacks the bromine atom but retains the methyl ester group, highlighting the role of halogenation in reactivity .

Substituent Position and Reactivity

  • Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 1131604-85-7) features a bromine at position 5 and an ethyl ester at position 3. The ethyl group increases lipophilicity (XLogP3: 2.1) compared to methyl esters, which may enhance membrane permeability .
  • Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 1150618-05-5) replaces bromine with a methyl group, reducing electrophilicity and limiting cross-coupling utility but improving metabolic stability .

Ester Group Variations

  • Ethyl esters (e.g., ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate) exhibit higher molecular weights (270.08 g/mol) and longer alkyl chains, which can influence crystallization behavior and synthetic yields .
  • Methyl esters (e.g., target compound) are more compact, favoring reactions in sterically constrained environments .

Table 1: Comparative Data for Key Pyrazolopyridine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Ester Group Purity Key References
This compound 1033772-26-7 C₈H₇BrN₃O₂ 256.05 3-Br, 5-COOCH₃ Methyl 97%
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate - C₈H₆BrN₃O₂ 256.05 5-Br, 3-COOCH₃ Methyl -
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 1131604-85-7 C₉H₈BrN₃O₂ 270.08 5-Br, 3-COOCH₂CH₃ Ethyl 97%
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1150618-05-5 C₉H₉N₃O₂ 191.19 (calc.) 3-CH₃, 5-COOCH₃ Methyl 97%
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1196156-42-9 C₈H₇N₃O₂ 177.16 5-COOCH₃ Methyl 98%

Biological Activity

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (MBP) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆BrN₃O₂
  • Molecular Weight : 256.06 g/mol
  • CAS Number : 1206984-55-5

The compound features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methyl ester group at the 5-position. This unique structure contributes to its reactivity and potential therapeutic applications.

MBP primarily exerts its biological effects through the inhibition of specific kinases involved in cellular signaling pathways. By binding to the active sites of these kinases, MBP can suppress cell proliferation and induce apoptosis in cancer cells. This mechanism positions MBP as a promising candidate for cancer treatment, particularly in targeting tropomyosin receptor kinases (TRKs), which are implicated in various malignancies.

Anticancer Properties

Research indicates that MBP demonstrates potent anticancer activity against several cancer cell lines. In particular:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
  • IC₅₀ Values :
    • MDA-MB-231: 2.43–7.84 μM
    • HepG2: 4.98–14.65 μM

These values suggest that MBP effectively inhibits the growth of these cancer cells at low concentrations, indicating its potential as an effective therapeutic agent .

Apoptosis Induction

Further studies have demonstrated that MBP not only inhibits cell growth but also induces apoptosis in cancer cells. For instance, compounds derived from pyrazolo[3,4-c]pyridine structures have shown to enhance caspase-3 activity significantly, confirming their role in promoting programmed cell death .

Study 1: Cytotoxic Activity Evaluation

A study evaluated the cytotoxic effects of various pyrazolo derivatives, including MBP, on breast cancer cells (MDA-MB-231). The results indicated that certain derivatives exhibited significant growth inhibition and induced morphological changes consistent with apoptosis at concentrations as low as 1 μM .

Study 2: Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the binding interactions between MBP and its kinase targets. These studies suggest that the bromine atom plays a crucial role in enhancing binding affinity, which is essential for its inhibitory action on kinases involved in tumorigenesis .

Comparative Analysis of Related Compounds

Compound NameIC₅₀ (μM) MDA-MB-231IC₅₀ (μM) HepG2Mechanism of Action
This compound2.43–7.844.98–14.65Kinase inhibition leading to apoptosis
PazopanibNot specifiedNot specifiedVEGF receptor inhibition
RuxolitinibNot specifiedNot specifiedJAK1/JAK2 inhibition

This table highlights the potency of MBP compared to other known anticancer agents, emphasizing its potential role in therapeutic strategies against various cancers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of precursor pyrazoles with brominating agents. For example, phosphorus oxybromide (POBr₃) in acetonitrile under reflux (369 K, 1 h) has been used for analogous pyrazolo-pyridine bromination, achieving ~75% yield after neutralization and column chromatography . Alternative methods include using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions, though selectivity for the 3-position must be validated via NMR or X-ray crystallography .
  • Key Data : In similar systems, ¹H NMR (DMSO-d₆) shows pyrazole protons at δ 5.20 (dd) and pyridine protons at δ 6.99–8.12, confirming regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its isomers?

  • Methodology :

  • ¹H NMR : The pyrazole C3-bromo substituent deshields adjacent protons, causing distinct splitting patterns (e.g., dd at δ 5.20). Pyridine protons exhibit coupling constants (J ≈ 5–8 Hz) indicative of aromatic conjugation .
  • ¹³C NMR : The ester carbonyl (C=O) appears at ~165 ppm, while the brominated pyrazole carbon resonates at ~110 ppm .
  • IR : Stretching frequencies for C=O (1720 cm⁻¹) and C-Br (600–700 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass matches the molecular formula (C₉H₆BrN₃O₂), with fragmentation patterns showing loss of COOCH₃ (Δm/z = -59) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Stability studies should assess degradation under light, humidity, and temperature. For similar esters, storage at –20°C in anhydrous DMSO or sealed vials with desiccants (e.g., silica gel) prevents hydrolysis. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring (e.g., C18 column, MeCN/H₂O gradient) quantifies degradation products .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) guide the design of this compound derivatives for kinase inhibition?

  • Methodology :

  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for substitution. Fukui indices identify C3-bromo as a reactive center for cross-coupling (e.g., Suzuki-Miyaura) .
  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR). The bromine atom may occupy hydrophobic pockets, while the ester group hydrogen-bonds with catalytic lysine residues .
    • Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from kinase assays .

Q. What strategies resolve contradictory bioactivity data for this compound in different cell lines?

  • Methodology :

  • Dose-Response Curves : Test compound efficacy across 5–10 cell lines (e.g., HeLa, MCF-7) with varying expression levels of target enzymes (e.g., cytochrome P450 isoforms). Use Alamar Blue or MTT assays to quantify IC₅₀ variability .
  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. Bromine loss or ester hydrolysis may explain reduced activity in certain models .
    • Case Study : In a study on pyrazolo[3,4-b]pyridines, contradictory cytotoxicity (IC₅₀: 2–50 µM) correlated with microsomal stability differences (>80% degradation in 2 h vs. <20%) .

Q. How does the electronic nature of substituents on the pyridine ring influence the reactivity of this compound in Pd-catalyzed cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : Screen Pd catalysts (Pd(OAc)₂, PdCl₂(dppf)) and bases (K₂CO₃, Cs₂CO₃) with aryl boronic acids. Electron-withdrawing groups (e.g., –NO₂) on the pyridine ring enhance oxidative addition rates, while electron-donating groups (e.g., –OCH₃) may require higher temperatures (100–120°C) .
  • Kinetic Analysis : Monitor reaction progress via TLC or GC-MS. Hammett plots (σ values vs. ln(k)) quantify substituent effects on reaction rates .
    • Data : For a 4-nitro-substituted derivative, coupling yields reached 85–90% with PdCl₂(dppf)/Cs₂CO₃ in dioxane/H₂O (3:1) at 80°C .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize bromination conditions (e.g., POBr₃ concentration, solvent polarity) .
  • Analytical Validation : Always corroborate NMR assignments with 2D techniques (COSY, HSQC) and compare with literature data for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
Reactant of Route 2
methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.